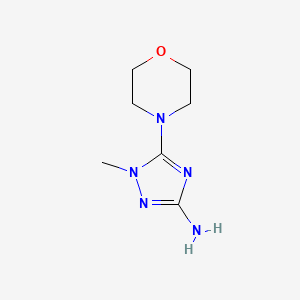
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one is a chemical compound known for its unique structure and properties It is often studied in the context of its formation as a degradation product of acyclovir, an antiviral medication
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one can be synthesized through the photodegradation of acyclovir in aqueous solutions. The process involves exposing an aqueous solution of acyclovir in phosphate buffer (pH 7) to light of wavelength greater than 270 nm under aerobic conditions . This results in the formation of several degradation products, including this compound .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. Its production is primarily limited to laboratory-scale synthesis for research purposes.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one undergoes various chemical reactions, including oxidation and substitution reactions. These reactions are typically studied to understand the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions
The photodegradation of acyclovir, which leads to the formation of this compound, involves the use of light as a reagent. The reaction conditions include an aqueous solution of acyclovir in phosphate buffer (pH 7) and exposure to light of wavelength greater than 270 nm .
Major Products Formed
The major products formed from the photodegradation of acyclovir include this compound, (2-hydroxyethoxy)methyl spiroiminodihydantoin, and (2-hydroxyethoxy)methyl(amino)-2-imino-1,2-dihydroimidazole-5-one .
Aplicaciones Científicas De Investigación
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity, providing insights into the behavior of similar compounds.
Biology: The compound’s formation as a degradation product of acyclovir makes it relevant in the study of antiviral drug stability and degradation pathways.
Medicine: Understanding the degradation products of antiviral drugs like acyclovir can help in developing more stable and effective medications.
Industry: While not widely used industrially, the compound’s study can contribute to the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one is primarily related to its formation through the photodegradation of acyclovir. The process involves the absorption of light by acyclovir, leading to the formation of reactive intermediates that subsequently form the compound . The molecular targets and pathways involved in this process are linked to the photochemical reactions of acyclovir.
Comparación Con Compuestos Similares
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one can be compared with other degradation products of acyclovir, such as:
- (2-hydroxyethoxy)methyl spiroiminodihydantoin
- (2-hydroxyethoxy)methyl(amino)-2-imino-1,2-dihydroimidazole-5-one
These compounds share similar formation pathways but differ in their chemical structures and properties. The uniqueness of this compound lies in its specific oxazolidinone ring structure, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C6H12N4O4 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2,2-diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C6H12N4O4/c7-6(8)10-4(5(12)14-6)9-3-13-2-1-11/h11H,1-3,7-8H2,(H,9,10) |
Clave InChI |
OFTAYMTWBNJBPB-UHFFFAOYSA-N |
SMILES canónico |
C(COCN=C1C(=O)OC(N1)(N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


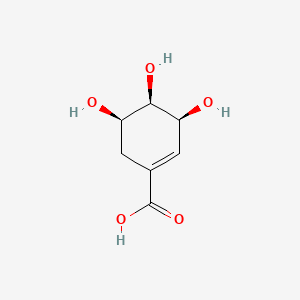
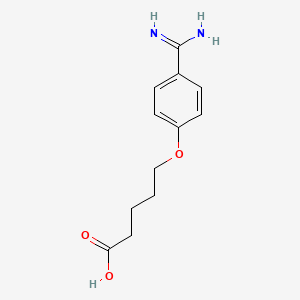

![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)
![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)

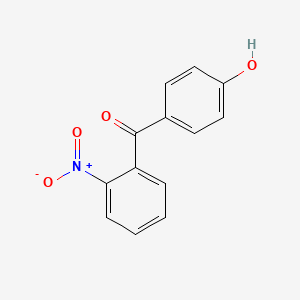
![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)

![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)
![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)
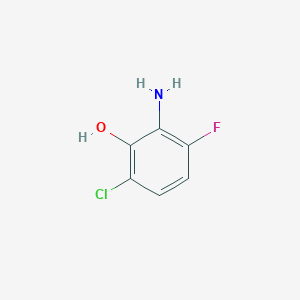
![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)
